

Technical Monograph: 8-Chloroquinazolin-2-amine

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Compound of Interest

Compound Name: 8-Chloroquinazolin-2-amine

CAS No.: 1185113-73-8

Cat. No.: B1451550

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Executive Summary

This technical guide provides a rigorous analysis of **8-chloroquinazolin-2-amine**, a fused bicyclic heterocycle serving as a critical scaffold in medicinal chemistry.[1] Unlike its more common 4-amino analogues (used in EGFR inhibitors like gefitinib), the 2-amino-8-chloro variant offers a unique vector for Structure-Activity Relationship (SAR) exploration, particularly for modulating steric bulk in the solvent-exposed regions of kinase ATP-binding pockets.

This document moves beyond basic stoichiometry to establish a self-validating workflow for the synthesis and identification of this compound, emphasizing the diagnostic utility of chlorine isotope patterns in mass spectrometry.

Part 1: Physicochemical Profile & Molecular Weight Analysis[2]

The molecular weight of **8-chloroquinazolin-2-amine** is not a single number; it is a distribution dictated by the natural abundance of chlorine isotopes (

and

).[2] Accurate characterization requires distinguishing between the Average Molecular Weight (for stoichiometric calculations) and the Monoisotopic Mass (for high-resolution mass spectrometry).

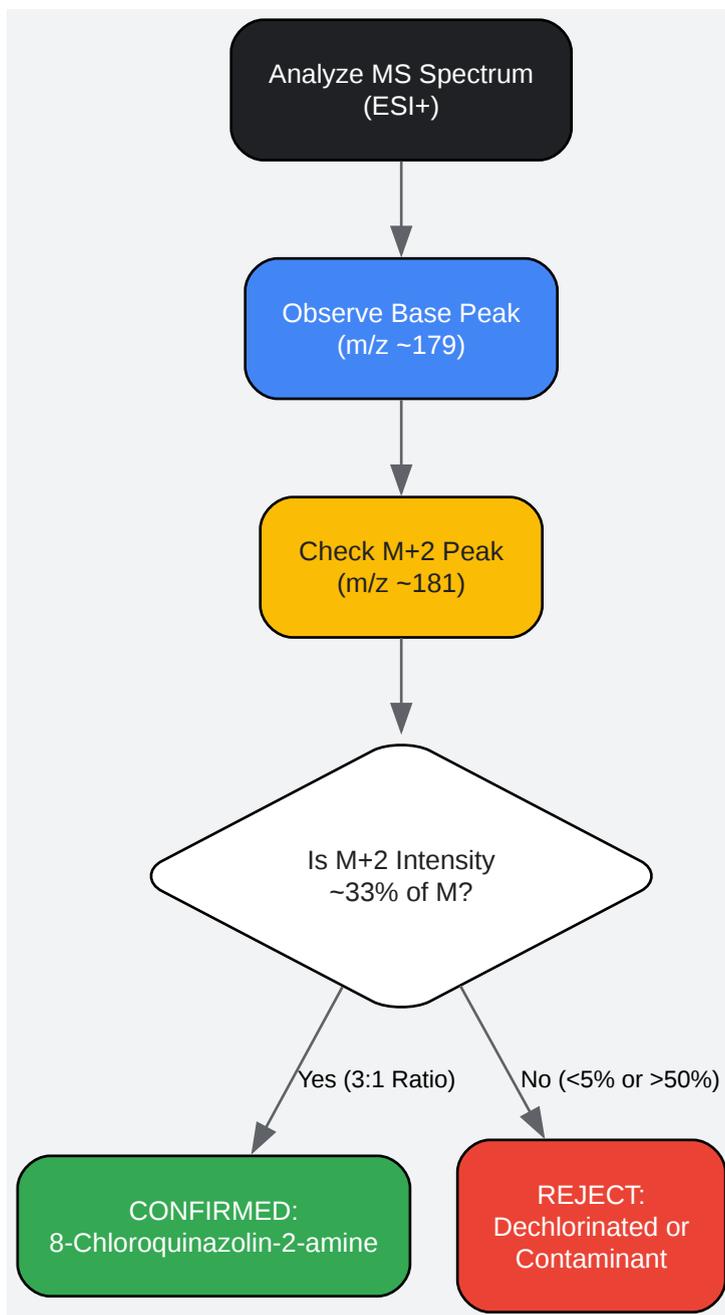
Quantitative Data Table

Parameter	Value	Technical Context
Molecular Formula	ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">	Heteroaromatic base
Average Mol.[3][1][4][5][6] Weight	179.61 g/mol	Used for molarity/yield calculations
Monoisotopic Mass	179.025 Da	Based on (75.78%)
M+2 Isotope Mass	181.022 Da	Based on (24.22%)
Exact Mass	179.025025	For HRMS calibration
Nitrogen Rule	Odd Mass	3 Nitrogens (Odd) Odd Nominal Mass (179)
Topological PSA	51.8	Predicts moderate membrane permeability

The Chlorine Isotope Signature (Self-Validation)

In mass spectrometry (MS), the presence of a single chlorine atom provides an unmistakable "fingerprint."^{[1][7]} Unlike biological elements (C, H, N, O) where the M+1 peak is minor, chlorine possesses a distinct 3:1 intensity ratio between the M (179) and M+2 (181) peaks.

Validation Check: If your MS spectrum shows a single peak at 179 without a companion peak at 181 (approx. 33% height of the parent), you do not have the chlorinated product.^[1]



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Figure 1: Logic gate for validating mono-chlorinated species via Mass Spectrometry.

Part 2: Synthesis Strategy & Protocol

Direct chlorination of quinazolin-2-amine often lacks regioselectivity. The most robust, authoritative route involves constructing the pyrimidine ring onto a pre-chlorinated benzene precursor. This ensures the chlorine atom is "locked" at the 8-position.

Retrosynthetic Analysis

The target molecule is best accessed via the condensation of 2-amino-3-chlorobenzaldehyde with a guanidine source.^[1] This is a variation of the cyclocondensation reaction, favored for its high atom economy.

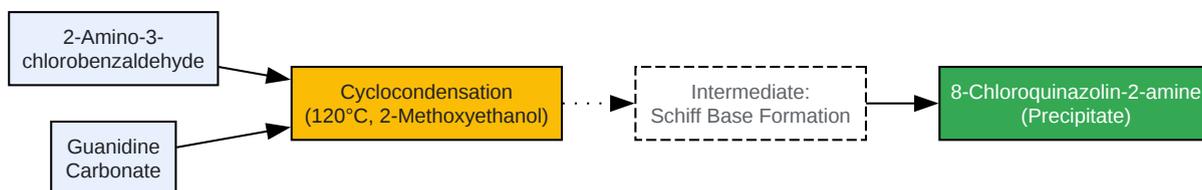
Reaction Scheme:

^[1]

Experimental Protocol (Step-by-Step)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents, though this cyclization is generally robust in air.

- Reagent Prep: In a 100 mL round-bottom flask, dissolve 2-amino-3-chlorobenzaldehyde (1.0 eq, 5.0 mmol) in 2-methoxyethanol (20 mL).
- Cyclization Agent: Add guanidine carbonate (1.5 eq, 7.5 mmol).
- Catalysis: Add a catalytic amount of sodium methoxide (0.1 eq) to facilitate deprotonation and nucleophilic attack.^[1]
- Reflux: Equip with a reflux condenser and heat the mixture to 120°C for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM).
 - Checkpoint: The starting aldehyde (fluorescent) should disappear; a new, lower R_f spot should appear.
- Workup: Cool to room temperature. The product often precipitates directly.
 - If solid forms: Filter and wash with cold ethanol.
 - If no solid:^[1] Remove solvent in vacuo, resuspend in water, and extract with Ethyl Acetate (3x).
- Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove guanidine salts.^[1]



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Figure 2: Convergent synthesis pathway ensuring regiochemical fidelity at the C8 position.

Part 3: Analytical Validation (The "Trust" Pillar)[2]

A synthesized white powder is not a product until validated. Use this multi-modal approach.

Proton NMR (¹H-NMR)

Solvent: DMSO-

(Chloroform is often poor for amino-quinazolines due to solubility).[1]

- Aromatic Region (7.0 – 9.0 ppm):
 - H4 Proton: Look for a distinct singlet around 9.1–9.3 ppm.[1] This is the proton on the pyrimidine ring (C4-H). Its presence confirms the ring closure.
 - Benzene Ring: You should see three coupled protons (dd or m) corresponding to H5, H6, and H7.[1]
- Amino Group:
 - : A broad singlet, typically integrating to 2 protons, found between 6.5–7.5 ppm (exchangeable with D₂O).[1]

HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]
- Detection: UV at 254 nm (aromatic) and 320 nm (quinazoline core).[1]
- Expectation: The 8-chloro substituent increases lipophilicity (LogP ~1.[1]8) compared to the parent quinazoline.[1] Expect a longer retention time than unsubstituted quinazolin-2-amine.

Part 4: Applications in Drug Discovery

The **8-chloroquinazolin-2-amine** scaffold is not merely an intermediate; it is a steric probe.

- Kinase Inhibition: In the ATP-binding pocket of kinases (e.g., EGFR, VEGFR), the "hinge region" binds to the N1/N3 of the quinazoline.[1] Substituents at the 8-position point towards the "solvent front" or the "gatekeeper" residue depending on binding mode.
- Electronic Modulation: The electron-withdrawing nature of Chlorine () reduces the electron density of the pyrimidine ring, potentially increasing the acidity of the 2-amino group and altering hydrogen bond strength with hinge residues.[1]

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